molecular formula C7H9N3O2 B12870726 N'-Ethylidene-5-methylisoxazole-3-carbohydrazide

N'-Ethylidene-5-methylisoxazole-3-carbohydrazide

Cat. No.: B12870726
M. Wt: 167.17 g/mol
InChI Key: FSQOWTNDQXFTIY-FPYGCLRLSA-N
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Description

N’-Ethylidene-5-methylisoxazole-3-carbohydrazide is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety Isoxazoles are known for their significant biological activities and are commonly found in many commercially available drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Ethylidene-5-methylisoxazole-3-carbohydrazide typically involves the reaction of 5-methylisoxazole-3-carboxylic acid with ethylidenehydrazine under controlled conditions. The reaction is usually carried out in an aprotic organic solvent in the presence of an organic base . The process involves heating the reactants to a specific temperature range to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-Ethylidene-5-methylisoxazole-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

N’-Ethylidene-5-methylisoxazole-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-Ethylidene-5-methylisoxazole-3-carbohydrazide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Ethylidene-5-methylisoxazole-3-carbohydrazide stands out due to its specific structural features that confer unique biological activities. Its ethylidene group provides distinct reactivity and interaction with molecular targets compared to other similar compounds.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

N-[(E)-ethylideneamino]-5-methyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C7H9N3O2/c1-3-8-9-7(11)6-4-5(2)12-10-6/h3-4H,1-2H3,(H,9,11)/b8-3+

InChI Key

FSQOWTNDQXFTIY-FPYGCLRLSA-N

Isomeric SMILES

C/C=N/NC(=O)C1=NOC(=C1)C

Canonical SMILES

CC=NNC(=O)C1=NOC(=C1)C

Origin of Product

United States

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